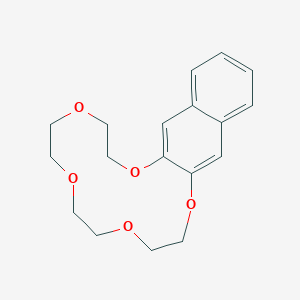

2,3-萘-15-冠-5

描述

2,3-Naphtho-15-crown-5 (N15C5) is a crown ether with a unique molecular structure that incorporates a naphthalene moiety into the macrocyclic framework. This structural feature allows for specific interactions and complexation with various metal ions, which can lead to the formation of novel supramolecular assemblies. The presence of the naphthalene group also influences the photophysical properties of the compound, making it of interest for potential applications in molecular sensing and photonics .

Synthesis Analysis

The synthesis of N15C5-based complexes has been reported in several studies. For instance, complexes with sodium and potassium ions have been synthesized and characterized by elemental analysis, FT-IR spectra, and single-crystal X-ray diffraction . The synthesis involves the reaction of N15C5 with metal salts, leading to the formation of complexes with diverse structural features, such as one-dimensional chains and two-dimensional networks, depending on the metal ion and the specific crown ether used .

Molecular Structure Analysis

The molecular structure of N15C5 complexes has been extensively studied using X-ray crystallography. The analyses reveal that the complexes can exhibit different structural motifs, such as zigzag chains and two-dimensional networks, which are stabilized by intermolecular interactions like π-π stacking and metal-oxygen coordination . The naphthylene groups of the crown ethers play a crucial role in these interactions, contributing to the overall stability and geometry of the complexes .

Chemical Reactions Analysis

N15C5 and its derivatives participate in various chemical reactions to form complexes with metal ions. The crown ether acts as a ligand, coordinating with metals through its oxygen atoms. The resulting complexes can exhibit interesting reactivity patterns, such as the formation of sandwich-type cations or infinite chains, which are often mediated by additional weak interactions like hydrogen bonds and π interactions . These reactions are not only important for the synthesis of new materials but also for understanding the fundamental principles of supramolecular chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N15C5 and its complexes are influenced by the nature of the crown ether and the metal ion involved. For example, the complexation with heavy-metal ions can lead to significant changes in the photophysical properties, such as the quenching of fluorescence and enhancement of phosphorescence, which are attributed to the binding interactions and heavy-atom effects . Additionally, the crystal structures of these complexes provide insights into their potential as molecular photonic devices and chemical sensors .

科学研究应用

阳离子检测

N15C5 已被用于开发一种潜在且选择性的阳离子检测器 . 使用如 N15C5 等恒定冠醚和不同的金属阳离子(Li+、Na+、K+、Be2+、Mg2+、Ca2+、Co2+、Ni2+、Cu2+)可以确定金属阳离子对非线性光学 (NLO) 响应的贡献 . 这使得设计适当的基于 NLO 的阳离子检测器成为可能 .

复杂结构的合成

N15C5 已被用于复杂结构的合成 . 例如,N15C5 与 Na2[Ni(i-mnt)2] [i-mn = 1,1-二氰基乙烯-2,2-二硫醇盐] 的反应得到标题配合物 [Na(N15C5)]2[Ni(i-mnt)2] (1),其通过元素分析、FT-IR、紫外可见光谱和单晶 X 射线衍射表征 .

共晶体的开发

N15C5 已被用于共晶体的开发 . 在一项研究中,平面萘和恶二唑部分展示了它们的边到边排列,而在另一项研究中,部分重叠的萘和三唑部分提供了有效的面对面 π-π 堆积相互作用 .

作用机制

Target of Action

The primary targets of 2,3-Naphtho-15-crown-5 (N15C5) are metal cations . Crown ethers, such as N15C5, have been the subject of great interest due to their selective capability to bind to metal cations . The use of a constant crown ether, such as N15C5, and varied metal cations (Li+, Na+, K+, Be2+, Mg2+, Ca2+, Co2+, Ni2+, Cu2+) makes it possible to determine the contributions of the metal cations to nonlinear optical (NLO) responses .

Mode of Action

N15C5 interacts with its targets, the metal cations, through a process known as cation-complexing . This interaction results in changes in the first hyperpolarizability of the compound . The dependency of the first hyperpolarizability relies on the metal cation, especially for transition metals .

Biochemical Pathways

The biochemical pathways affected by N15C5 involve the interactions of the compound with metal cations. The compound’s interaction with these cations leads to changes in their nonlinear optical (NLO) responses . These changes can be used to design an appropriate NLO-based cation detector .

Result of Action

The interaction of N15C5 with metal cations results in changes in the first hyperpolarizability of the compound . The decrease of the first hyperpolarizabilities for alkali metal cation derivatives is due to their relatively low oscillator strengths, whereas the significant increase of the first hyperpolarizabilities for transition metal cation derivatives can be further illustrated by their low transition energies, large amplitudes, and separate distributions of first hyperpolarizability density . Thus, the alkali metal and transition metal cations are distinguishable, and the transition metal cations are easier to detect by utilizing the variations in NLO responses .

未来方向

属性

IUPAC Name |

2,5,8,11,14-pentaoxatricyclo[13.8.0.017,22]tricosa-1(23),15,17,19,21-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-2-4-16-14-18-17(13-15(16)3-1)22-11-9-20-7-5-19-6-8-21-10-12-23-18/h1-4,13-14H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTDDXDRCOLVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC3=CC=CC=C3C=C2OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375051 | |

| Record name | 2,3-Naphtho-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17454-47-6 | |

| Record name | 2,3-Naphtho-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Naphtho-15-crown-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

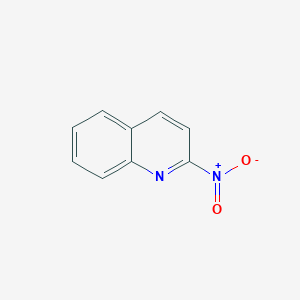

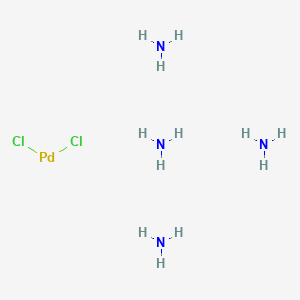

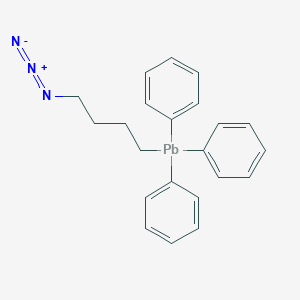

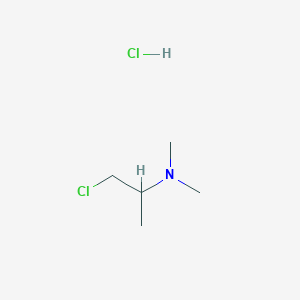

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)